A2A Receptor Binding Affinity: Comparable to Clinical Candidates
JNJ-40255293 demonstrates high affinity for the human A2A receptor with a Ki of 7.5 nM [1]. This affinity is comparable to other clinically evaluated A2A antagonists, such as istradefylline (Ki = 2.2 nM) , tozadenant (Ki = 11.5 nM) , and vipadenant (Ki = 1.3 nM) . This establishes JNJ-40255293 as a potent tool compound for investigating A2A-mediated pharmacology in the same potency range as clinical-stage molecules.
| Evidence Dimension | A2A Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 7.5 nM |
| Comparator Or Baseline | Istradefylline (2.2 nM), Tozadenant (11.5 nM), Vipadenant (1.3 nM) |
| Quantified Difference | Varies; e.g., ~3.4-fold less potent than istradefylline, ~1.5-fold more potent than tozadenant. |
| Conditions | Radioligand binding assay using recombinant human A2A receptors. |
Why This Matters
This validates JNJ-40255293 as a potent A2A antagonist, making it a valuable comparator for structure-activity relationship (SAR) studies and a suitable tool for in vivo experiments requiring clinically relevant target engagement.
- [1] Atack, J. R., Shook, B. C., Rassnick, S., Jackson, P. F., Rhodes, K., Drinkenburg, W. H., ... & Megens, A. A. (2014). JNJ-40255293, a novel adenosine A2A/A1 antagonist with efficacy in preclinical models of Parkinson's disease. ACS Chemical Neuroscience, 5(10), 1005-1019. View Source
